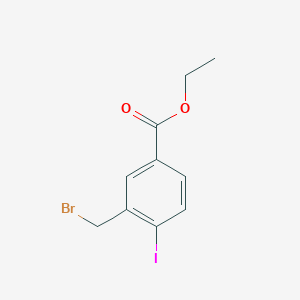
Ethyl 3-(bromomethyl)-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bromomethyl)-4-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromomethyl and iodobenzoate groups attached to an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(bromomethyl)-4-iodobenzoate typically involves multi-step reactions. One common method includes the bromination of a methyl group on a benzoate derivative followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(bromomethyl)-4-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodobenzoate group reacts with boron reagents to form new carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ethyl 3-(bromomethyl)-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic pathways and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)-4-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The iodobenzoate group can participate in coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are often catalyzed by transition metals such as palladium, which facilitate the transfer of electrons and the formation of new chemical bonds .
Comparison with Similar Compounds
Bromoethane: A simpler compound with a bromine atom attached to an ethyl group.
Ethyl 3-bromo-2-(bromomethyl)propionate: Another brominated ester with similar reactivity but different structural features.
Bromoiodomethane: Contains both bromine and iodine atoms but lacks the benzoate structure.
Uniqueness: Ethyl 3-(bromomethyl)-4-iodobenzoate is unique due to the combination of bromomethyl and iodobenzoate groups, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C10H10BrIO2 |
|---|---|
Molecular Weight |
368.99 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)-4-iodobenzoate |
InChI |
InChI=1S/C10H10BrIO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
FJCMCBDKFORDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


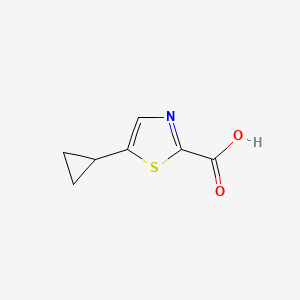
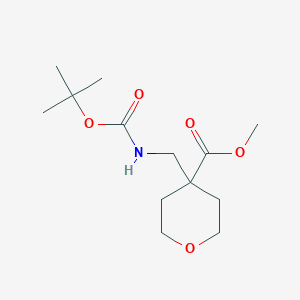

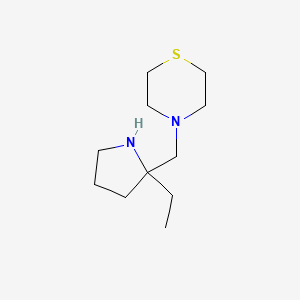
![N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12990505.png)
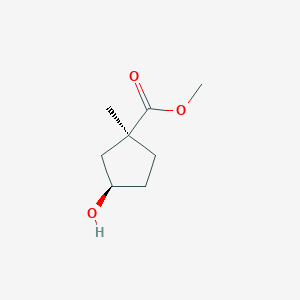

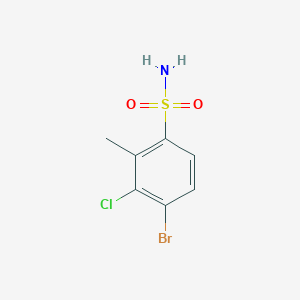
![ethyl 6-fluoro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B12990524.png)

![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)


